molecular formula C15H14O2 B6377632 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% CAS No. 1261891-99-9

6-(2,4-Dimethylphenyl)-2-formylphenol, 95%

Cat. No. B6377632
CAS RN: 1261891-99-9
M. Wt: 226.27 g/mol
InChI Key: KUEGSMINFCBGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dimethylphenyl)-2-formylphenol, 95% (6-DFPF) is a phenolic compound with a wide range of applications in scientific research. It is a derivative of phenol and is known for its high purity and stability. 6-DFPF has been studied for its potential uses in biochemistry, physiology, and in the development of drugs and other compounds.

Scientific Research Applications

6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a model compound to study the mechanism of action of various drugs and other compounds. It has also been studied for its potential use in the development of new drugs and other compounds. Additionally, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has been used to study the biochemical and physiological effects of various agents, such as drugs and toxins.

Mechanism of Action

The exact mechanism of action of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% interacts with various biochemical pathways, such as those involved in the metabolism of drugs and toxins. Additionally, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% may interact with receptors, enzymes, and other molecules to produce its effects.
Biochemical and Physiological Effects
6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has been studied for its potential effects on various biochemical and physiological processes. It has been shown to affect the metabolism of drugs and toxins, as well as the expression of certain genes. Additionally, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has been studied for its potential effects on the immune system, as well as its potential anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

6-(2,4-Dimethylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which makes it ideal for use in biochemical and physiological studies. Additionally, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% is relatively inexpensive and easy to obtain. However, 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% does have some limitations. It is not yet fully understood how it interacts with various biochemical pathways and its effects are not yet fully understood.

Future Directions

There are several potential future directions for 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% research. Further research is needed to better understand the mechanism of action of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% and its effects on various biochemical and physiological processes. Additionally, further research is needed to explore the potential use of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% in the development of new drugs and other compounds. Additionally, further research is needed to explore the potential use of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% in the diagnosis and treatment of various diseases. Finally, further research is needed to explore the potential use of 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% in the development of new technologies and methods for drug delivery.

Synthesis Methods

6-(2,4-Dimethylphenyl)-2-formylphenol, 95% is synthesized through a multi-step process that begins with the reaction of 2,4-dimethylphenol with formaldehyde in an aqueous solution. This reaction is catalyzed by an acid and produces 6-(2,4-Dimethylphenyl)-2-formylphenol, 95% as the main product, along with other byproducts. The reaction is followed by a process of purification and concentration to obtain the desired 95% purity level.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-7-13(11(2)8-10)14-5-3-4-12(9-16)15(14)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEGSMINFCBGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685066
Record name 2-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dimethylphenyl)-2-formylphenol

CAS RN

1261891-99-9
Record name 2-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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